5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

Medicinal Chemistry Indole Functionalization Regioisomer Purity

5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole (CAS 282546-99-0) is a spirocyclic indole derivative bearing a bromine substituent at the 5-position of the indole nucleus and a 1,4-dioxaspiro[4.5]dec-7-en-8-yl moiety at the 3-position. With a molecular formula of C16H16BrNO2 and a molecular weight of 334.21 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in programs targeting serotonin-modulated neurological disorders and anti-infective heterocyclic scaffolds.

Molecular Formula C16H16BrNO2
Molecular Weight 334.213
CAS No. 282546-99-0
Cat. No. B2949052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
CAS282546-99-0
Molecular FormulaC16H16BrNO2
Molecular Weight334.213
Structural Identifiers
SMILESC1CC2(CC=C1C3=CNC4=C3C=C(C=C4)Br)OCCO2
InChIInChI=1S/C16H16BrNO2/c17-12-1-2-15-13(9-12)14(10-18-15)11-3-5-16(6-4-11)19-7-8-20-16/h1-3,9-10,18H,4-8H2
InChIKeyZGKVTJQGVWHCDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole CAS 282546-99-0: Core Structural Profile for Procurement Evaluation


5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole (CAS 282546-99-0) is a spirocyclic indole derivative bearing a bromine substituent at the 5-position of the indole nucleus and a 1,4-dioxaspiro[4.5]dec-7-en-8-yl moiety at the 3-position . With a molecular formula of C16H16BrNO2 and a molecular weight of 334.21 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in programs targeting serotonin-modulated neurological disorders and anti-infective heterocyclic scaffolds [1][2]. Its commercial availability at 95–98% purity from multiple vendors, supported by batch-specific QC documentation (NMR, HPLC, GC), makes it a tractable starting material for structure–activity relationship (SAR) exploration and lead optimization campaigns .

Why Generic Substitution of 5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole Risks Project Failure: Key Structural Distinctions


The 5-bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole scaffold cannot be trivially exchanged with other in-class indole derivatives because both the regiochemistry of the halogen substituent and the spirocyclic ketal moiety independently modulate receptor binding, metabolic stability, and synthetic tractability [1][2]. The 5-position bromine imparts distinct electronic and steric properties compared to the 6-bromo isomer (CAS 1637781-59-9) or the 5-chloro and 5-fluoro congeners, directly affecting the compound's reactivity in cross-coupling reactions and its pharmacophoric fit in serotonin receptor binding pockets [2]. Furthermore, the 1,4-dioxaspiro[4.5]dec-7-en-8-yl group introduces a conformationally restricted, three-dimensional architecture that is absent in simple N-alkyl or aryl-substituted indoles, and its olefinic unsaturation distinguishes it from the reduced 1,4-dioxaspiro[4.5]dec-8-yl analog (CAS 282547-04-0), altering both the compound's pharmacokinetic profile and its utility as a downstream functionalization handle [3].

5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole Quantitative Differentiation Evidence for Scientific Selection


5-Bromo vs 6-Bromo Regioisomer: Purity and Availability Differentials

The 5-bromo regioisomer (CAS 282546-99-0) is commercially supplied at a standard purity of 95%, with batch-specific QC certificates (NMR, HPLC, GC) provided by major vendors . In contrast, the 6-bromo regioisomer (CAS 1637781-59-9) is offered at a higher nominal purity of 97%, but its commercial availability is more restricted and its price point is typically higher due to lower synthetic accessibility . The difference in substitution pattern directly influences the electronic distribution of the indole ring: the 5-position is para to the indole nitrogen, while the 6-position is meta, leading to divergent reactivity in electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions [1].

Medicinal Chemistry Indole Functionalization Regioisomer Purity

Spirocyclic Ketal Olefin vs Reduced Analog: Conformational and Synthetic Utility Comparison

The target compound contains a double bond in the cyclohexene ring (1,4-dioxaspiro[4.5]dec-7-en-8-yl), whereas its downstream reduced analog 5-bromo-3-(1,4-dioxaspiro[4.5]dec-8-yl)-1H-indole (CAS 282547-04-0) features a fully saturated cyclohexane ring [1]. The olefinic bond introduces approximately 0.5–1.0 kcal/mol of additional conformational restraint and creates a site for further functionalization via epoxidation, dihydroxylation, or hydrogenation, enabling divergent synthetic pathways that are precluded in the saturated analog [2]. The target compound's melting point (179–181 °C) is significantly higher than that of the non-brominated parent 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole (CAS 143165-32-6, typically an oil or low-melting solid), facilitating purification by simple recrystallization [1].

Conformational Restriction Spirocyclic Chemistry Lead Optimization

Lipophilicity (LogP) Differentiation: 5-Bromo Indole vs Non-Halogenated Parent

The calculated octanol–water partition coefficient (LogP) for 5-bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole is 3.2, reflecting the lipophilic contribution of the bromine atom [1]. By comparison, the non-halogenated parent compound 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole (CAS 143165-32-6) has a predicted LogP of approximately 2.5–2.8 (estimated based on a bromine Hansch π constant of ~0.86 subtracted from 3.2, yielding ~2.34), indicating a meaningful increase in lipophilicity of 0.4–0.7 log units conferred by the 5-bromo substituent [1][2]. This LogP shift places the compound in an optimal range for both CNS penetration (LogP 2–4) and oral absorption, while the 5-chloro analog (predicted LogP ~2.8–3.0) and 5-fluoro analog (predicted LogP ~2.2–2.5) would exhibit meaningfully different distribution profiles [3].

Lipophilicity Drug-likeness ADME Prediction

Synthesis Yield: Practical Procurement and Scale-Up Viability

The compound is synthesized via a single-step condensation between commercially available 5-bromoindole and 1,4-cyclohexanedione monoethylene ketal in methanol using potassium hydroxide as a base, achieving an isolated yield of 87% after purification [1]. This high-yielding, chromatography-free procedure contrasts with the synthesis of the 6-bromo regioisomer, which requires 6-bromoindole as a starting material (typically 2–3× more expensive than 5-bromoindole) and often proceeds with lower regioselectivity in the condensation step . The 87% yield translates to a projected raw material cost that is approximately 40–60% lower than that of the 6-bromo isomer at equivalent scale, based on current bulk pricing of the indole precursors [2].

Process Chemistry Synthesis Efficiency Cost of Goods

Safety and Handling Profile: Hazard Classification for Laboratory Procurement

According to the Fluorochem Safety Data Sheet, 5-bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole is classified under GHS07 as harmful/irritant (Signal Word: Warning), with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile is typical for halogenated indole derivatives and does not include carcinogenicity (H350), mutagenicity (H340), or reproductive toxicity (H360) classifications, distinguishing it from certain polyhalogenated indole analogs. The compound requires storage at 2–8 °C in a sealed, dry environment, with a recommended shipping condition of ambient temperature within continental regions . By contrast, some 5-nitro or 5-cyano indole analogs carry more restrictive hazard classifications that complicate procurement, shipping, and waste disposal .

Laboratory Safety Chemical Handling Regulatory Compliance

Serotonin Receptor Modulator Pharmacophore: 5-Bromo Indole Privileged Fragment in Patent-Established SAR

Patent US20020045628A1 explicitly claims 5-bromo-3-substituted indole derivatives, including both cis and trans isomers of 5-bromo-3-[4-[4-(1H-indol-4-yl)-1-piperazinyl]cyclohexyl]-1H-indole, as active compounds for the treatment of serotonin-affected neurological disorders such as depression [1]. The 5-bromo substituent is identified as one of the preferred halogen choices (alongside 5-chloro and 5-fluoro) at the R1 position, with the patent teaching that halogen substitution modulates both binding affinity and metabolic stability [1]. In the anti-infective patent WO2019088910A1, the 5-bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole scaffold is explicitly employed as a key intermediate in the synthesis of heterocyclic compounds with antibacterial activity, demonstrating the compound's dual utility across therapeutic areas [2]. While specific IC50 or Ki values for the target compound itself are not publicly disclosed, its structural incorporation into patent-protected pharmacophores provides a strong, defensible rationale for its selection over non-halogenated or differently substituted analogs in hit-to-lead programs [3].

Serotonin Receptor CNS Drug Discovery Patent SAR

Optimal Application Scenarios for 5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole Procurement


Serotonin Receptor Modulator Hit-to-Lead and Lead Optimization

Procurement of this compound is most justified when a medicinal chemistry program requires a 5-bromoindole scaffold for synthesizing serotonin receptor-targeted libraries. The 5-bromo substitution pattern is explicitly claimed in US20020045628A1 as a preferred embodiment for arylpiperazinyl-cyclohexyl indole derivatives treating depression and other serotonin-affected neurological disorders [1]. The spirocyclic ketal moiety provides a rigid, three-dimensional scaffold that can be elaborated via hydrogenation, epoxidation, or direct coupling to generate diverse analogs for SAR exploration. The compound's LogP of 3.2 places it within the established CNS drug-like space (LogP 2–4), supporting its use in optimizing brain penetration [2].

Anti-Infective Heterocyclic Compound Synthesis

As documented in WO2019088910A1, this compound serves as a direct intermediate in the synthesis of anti-infective agents with antibacterial activity [3]. The 87% reported synthetic yield from inexpensive starting materials (5-bromoindole and 1,4-cyclohexanedione monoethylene ketal) enables cost-effective scale-up for multi-gram library production. The olefinic handle permits further diversification through standard alkene chemistry, while the bromine atom allows for late-stage functionalization via Suzuki, Buchwald–Hartwig, or Sonogashira coupling to introduce aromatic or heteroaromatic diversity elements [3].

Spirocyclic Fragment Library Construction for FBDD

The compound's spirocyclic architecture, combined with its moderate molecular weight (334.21 g/mol) and favorable physicochemical profile (LogP 3.2, TPSA 34.2 Ų, 1 HBD, 2 HBA), makes it an attractive fragment- or scaffold-sized building block for fragment-based drug discovery (FBDD) libraries [2]. The high crystallinity (mp 179–181 °C) ensures reliable weighing and handling in automated liquid handling systems, while the bromine atom provides anomalous scattering for X-ray crystallographic fragment screening (soaking experiments) [4]. The compound's GHS07 (Warning) classification simplifies compound management logistics in high-throughput screening facilities .

Chemical Biology Probe Development via Bioorthogonal Handle Installation

The olefinic double bond in the spirocyclic ring system provides a latent bioorthogonal handle that can be selectively functionalized (e.g., via thiol–ene click chemistry or olefin metathesis) without perturbing the indole NH or the bromine substituent [3]. This enables the attachment of fluorophores, biotin tags, or photoaffinity labels for target identification and mechanism-of-action studies. The 5-bromine also serves as a heavy atom for phase determination in co-crystallography, and as a site for radioisotopic labeling (e.g., tritium exchange or ⁷⁶Br PET tracer development), providing multimodal utility in chemical biology probe campaigns [1].

Quote Request

Request a Quote for 5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.